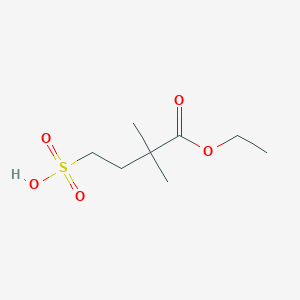
4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid is an organic compound with a unique structure that includes an ethoxy group, a dimethyl group, a ketone, and a sulfonic acid group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3,3-dimethylbutan-2-one with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3,5-dimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.
2-Amino-4-ethoxy-3-hydroxybutanoic acid: Contains an amino group and a hydroxy group, making it different in reactivity and applications.
Uniqueness
4-Ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H16O5S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-ethoxy-3,3-dimethyl-4-oxobutane-1-sulfonic acid |
InChI |
InChI=1S/C8H16O5S/c1-4-13-7(9)8(2,3)5-6-14(10,11)12/h4-6H2,1-3H3,(H,10,11,12) |
InChI Key |
UTCMLRRLNXJHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
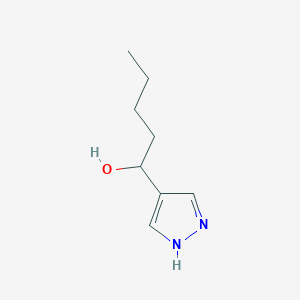

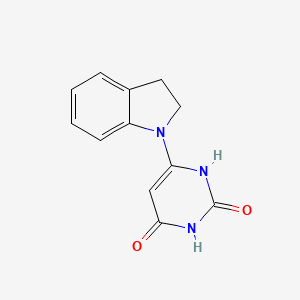
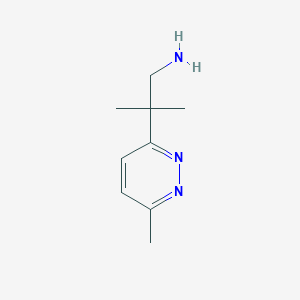

![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
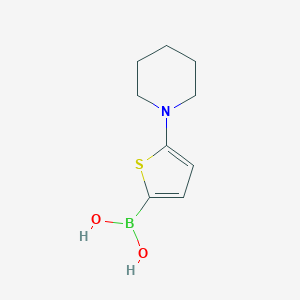

![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
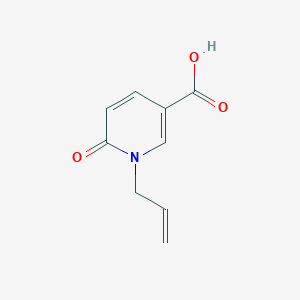
![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)
